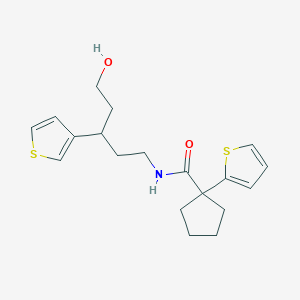
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as CP55940, is a synthetic cannabinoid that has been extensively studied for its pharmacological properties. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, such as pain perception, appetite, mood, and immune function. CP55940 has been used in scientific research to investigate the mechanisms of action of the endocannabinoid system and to develop new therapeutic strategies for various medical conditions.
科学的研究の応用
Research Applications in Anticancer Drug Design
Compounds with complex structures, including cyclic amides and thiophene moieties, have been studied for their potential as anticancer drugs. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) have shown therapeutic indexes significantly higher than traditional chemotherapeutics due to modifications in their molecular structure, enhancing lipophilicity and potentially improving anticancer activity (Sosnovsky, Rao, & Li, 1986). This research underscores the importance of structural modifications in developing more effective anticancer agents.
Development of Histone Deacetylase Inhibitors
The design and synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene-substituted variants, have shown significant inhibitory activity against histone deacetylases (HDACs), with potent antiproliferative activity against various cancer cell lines (Jiao et al., 2009). This suggests the potential of thiophene-containing compounds in the development of new HDAC inhibitors for cancer therapy.
Antibacterial and Antifungal Applications
Synthesis of enaminones and their derivatives, including those with thiophene moieties, has been explored for mild antibacterial activity. While these compounds were found to be non-cytotoxic, they showed mild or no antibacterial activity, highlighting the selective nature of these compounds against microbial pathogens (Cindrić et al., 2018).
Synthesis of Heterocycles for Pharmaceutical Applications
Thioformamide and its derivatives serve as starting materials for the synthesis of various heterocycles, which are important intermediates in pharmaceutical synthesis. These compounds can be transformed into thiazoles, pyrimidines, and other heterocycles that are key components of several drugs (Axelrod, 1973).
Exploration of Thiophene Derivatives in Drug Synthesis
Research into thiophene derivatives for drug synthesis is extensive, with applications ranging from anticancer and antibacterial agents to molecules with specific pharmacological activities. For instance, cycloalkylthiophene-Schiff bases and their complexes have been synthesized and examined for their antibacterial and antifungal activities, demonstrating the versatility of thiophene derivatives in medicinal chemistry (Altundas et al., 2010).
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c21-11-6-15(16-7-13-23-14-16)5-10-20-18(22)19(8-1-2-9-19)17-4-3-12-24-17/h3-4,7,12-15,21H,1-2,5-6,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEVKUUGQKNXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

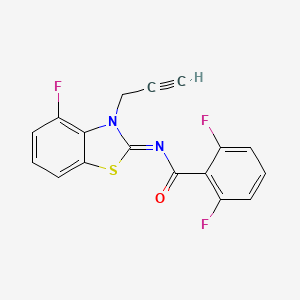
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
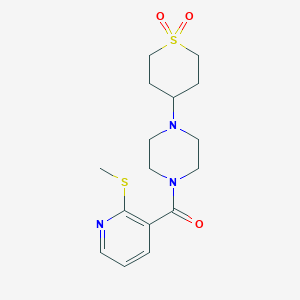
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
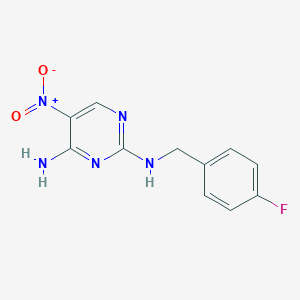
![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2765887.png)
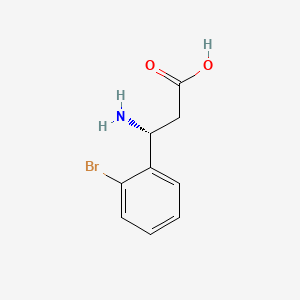
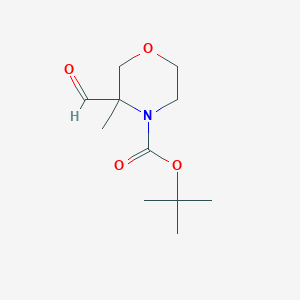
![2-[(4-fluorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2765891.png)
![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![(6-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2765896.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)